[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Derivation
The IUPAC name [4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride systematically describes the compound’s structure. It comprises:
- A central carbon atom bonded to three aromatic rings.
- Two 4-(dimethylamino)phenyl groups and one 4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene moiety.
- A positively charged nitrogen (azanium) center stabilized by resonance across the conjugated system.
The structural derivation aligns with its synthesis via condensation of dimethylaniline with phosgene or formaldehyde, forming a leuco intermediate that oxidizes to the cationic chromophore. The resonance-delocalized positive charge across the nitrogen atoms and aromatic rings underpins its vibrant purple hue.
Synonyms and Historical Terminology
This compound is historically and commercially known by multiple names, reflecting its diverse applications and chemical lineage:
The transition from “methyl violet” to “crystal violet” in literature reflects evolving nomenclature practices, with “methyl violet 10B” specifying the hexamethyl variant.
Molecular Formula and Isotopic Variants
The molecular formula C~25~H~30~ClN~3~ (molar mass: 407.98 g/mol) is consistent across sources. Isotopic variants, such as deuterated forms, are not explicitly documented in the reviewed literature. However, deuterium substitution at methyl groups (e.g., C~25~D~30~ClN~3~ ) could theoretically be synthesized for spectroscopic studies, though such derivatives remain niche in current research.
Table 1: Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 548-62-9 | |
| ChemSpider ID | 10588 (cation) | |
| PubChem CID | 11057 | |
| Color Index (C.I.) | 42555 |
Structural and Resonance Characteristics
The cationic structure (CV+ ) dominates in aqueous solutions across pH 1–13, with resonance delocalizing the positive charge across three nitrogen atoms (Figure 1a–b). In strongly basic conditions, hydroxide addition at the central carbon forms a colorless carbinol base (CVOH ), a reaction critical to its role in kinetic studies.
Figure 1a : Crystal violet cation (CV+) with delocalized positive charge.
Figure 1b : Resonance forms distributing charge to nitrogen atoms.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3.ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;/h8-19H,1-7H3;1H/q+2;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPTTKCDJFJDM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-94-0 | |
| Record name | Basic Blue 20 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a dimethylamino group, which is known for enhancing solubility and biological activity. The presence of the trimethylazanium group suggests cationic properties that may influence its interaction with biological membranes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, cationic compounds can disrupt bacterial membranes, leading to cell lysis. Studies have shown that derivatives of dimethylamino phenyl compounds demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. A study examining the cytotoxicity of related compounds reported IC50 values in the micromolar range against human cancer cell lines, indicating significant potential as an anticancer agent .
The proposed mechanism involves the interaction of the cationic species with negatively charged components of the cell membrane, leading to increased permeability and subsequent cellular damage. Additionally, the compound may interfere with intracellular signaling pathways associated with cell proliferation and survival .
Case Studies
- Antibacterial Activity : In a study conducted on various bacterial strains, the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .
- Anticancer Efficacy : A series of experiments on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an observed IC50 value of approximately 15 µM after 48 hours .
Data Table: Biological Activity Summary
| Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antimicrobial | 10 - 50 µg/mL | Inhibition of bacterial growth |
| Cytotoxicity | 1 - 100 µM | Reduction in cell viability |
| Apoptosis Induction | 10 - 50 µM | Activation of caspases |
Scientific Research Applications
Dye and Pigment Industry
One of the primary applications of this compound is in the dye and pigment industry. Its vibrant color properties make it suitable for use as a dye in textiles and other materials. The compound's ability to form stable complexes with various substrates enhances its utility in coloring applications.
Biological Research
The compound has shown promise in biological research, particularly as a fluorescent probe in cellular imaging. Its structural characteristics allow for effective interaction with biological molecules, making it useful for tracking cellular processes and studying biological mechanisms.
Photonic Devices
Due to its unique optical properties, the compound is being investigated for use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in applications such as light-emitting diodes (LEDs) and laser technologies.
Material Science
In material science, this compound is explored for its potential as a component in organic semiconductors. Its electronic properties can be manipulated for use in organic photovoltaic cells, contributing to advancements in renewable energy technologies.
Pharmaceutical Applications
The compound's interaction with biological systems also opens avenues for pharmaceutical applications. Research is ongoing into its potential as an active pharmaceutical ingredient (API) or as a part of drug delivery systems due to its biocompatibility and ability to modify biological activity.
Case Study 1: Fluorescent Probes
A study published in Journal of Fluorescence demonstrated the effectiveness of similar compounds as fluorescent probes for live-cell imaging. The research highlighted the importance of structural modifications in enhancing fluorescence intensity and stability, suggesting that compounds like the one discussed could significantly improve imaging techniques in biological research.
Case Study 2: Organic Photovoltaics
Research published in Advanced Energy Materials explored the use of nitrogen-containing organic compounds in organic photovoltaic cells. The findings indicated that such compounds can enhance charge transport properties, thereby improving the efficiency of solar cells. The compound's unique structure may offer similar benefits when integrated into photovoltaic materials.
Case Study 3: Dye-Sensitized Solar Cells
A comprehensive study focused on dye-sensitized solar cells (DSSCs) utilized derivatives of this compound to enhance light absorption and energy conversion efficiency. The results showed that modifications to the molecular structure could lead to significant improvements in solar cell performance, paving the way for more efficient renewable energy solutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
Crystal Violet (Gentian Violet): A triarylmethane dye with three dimethylamino groups. Unlike the target compound, crystal violet lacks azanium groups, resulting in lower polarity and distinct solubility profiles.
Methylene Blue: A heterocyclic aromatic compound with a phenothiazine core. While both compounds feature delocalized electron systems, methylene blue’s sulfur and nitrogen heteroatoms confer different redox properties.
Malachite Green: Another triarylmethane dye with a central carbon bonded to two dimethylamino groups and one phenyl group. Its neutral structure contrasts with the target compound’s cationic azanium groups.
Physicochemical Properties
A hypothetical comparison table based on structural inferences:
The azanium groups in the target compound likely increase its aqueous solubility compared to crystal violet, aligning with trends observed in charged dyes . Its absorption spectrum may redshift slightly relative to crystal violet due to extended conjugation from the cyclohexadienylidene moiety .
Methodological Considerations for Comparative Studies
Comparative analyses of such compounds rely on structural similarity metrics (e.g., Tanimoto coefficients) and spectroscopic profiling (UV-Vis, NMR) . For instance:
- UV-Vis Spectroscopy : Used to assess electronic transitions in conjugated systems. The target compound’s absorbance profile would differ from methylene blue due to variations in π-system delocalization .
- NMR Spectroscopy: Critical for confirming substituent patterns. The deuterated variant ([4-[[4-[Bis(trideuteriomethyl)amino]phenyl]-…]) noted in PubChem () exemplifies isotopic labeling for mechanistic studies.
Research Implications and Gaps
While the provided evidence lacks direct experimental data for the target compound, methodological frameworks from virtual screening () and synthetic protocols () suggest pathways for future studies. For example:
- Synthetic Challenges : The compound’s synthesis likely involves multi-step condensation and quaternization, akin to methods in .
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the purity and structural integrity of Methyl Green in synthetic batches?
Answer:
For structural validation, use 1H and 13C NMR spectroscopy to confirm the presence of aromatic protons (δ 6.5–8.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±5 ppm). UV-Vis spectroscopy (λmax ~630 nm in aqueous solutions) verifies electronic transitions critical for its chromophoric properties. Cross-validate results with HPLC purity analysis (>95% peak area) to detect synthetic byproducts .
Advanced: How can researchers resolve contradictions in reported molar extinction coefficients (ε) of Methyl Green across solvent systems?
Answer:
Systematically measure ε under controlled conditions (pH, temperature, ionic strength) using a double-beam spectrophotometer . Prepare calibration curves with gravimetrically standardized solutions. Compare results with time-dependent density functional theory (TD-DFT) calculations to model solvent effects on electronic transitions. Validate stability using HPLC-MS to rule out degradation artifacts .
Basic: What synthetic routes are employed for laboratory-scale Methyl Green preparation, and what are critical optimization parameters?
Answer:
Methyl Green is typically synthesized via condensation of leuco bases (e.g., N,N-dimethyl-p-phenylenediamine) with oxidizing agents (e.g., PbO₂). Key parameters:
- Stoichiometric control (1:1 molar ratio of precursors).
- Reflux duration (4–6 hours in ethanol/acetic acid).
- Purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1). Monitor reaction progress with TLC (Rf = 0.3–0.4) .
Advanced: What methodological approaches are recommended for studying Methyl Green’s redox-sensitive behavior in biological imaging?
Answer:
Combine cyclic voltammetry (scan rate: 50–200 mV/s) to determine redox potentials with fluorescence lifetime imaging microscopy (FLIM) under hypoxia/normoxia. Validate redox intermediates using electron spin resonance (ESR) spectroscopy. For in vitro models, employ confocal microscopy with ratiometric probes (e.g., JC-1) to correlate redox state with mitochondrial membrane potential .
Basic: What are key considerations for ensuring Methyl Green solution stability in long-term spectroscopic studies?
Answer:
- Store solutions in amber glass vials at 4°C to prevent photodegradation.
- Use phosphate-buffered saline (PBS, pH 6.5) to minimize hydrolysis.
- Conduct monthly absorbance checks at λmax; discard if deviation exceeds ±5%.
- Avoid freeze-thaw cycles; lyophilize aliquots for long-term storage .
Advanced: How can computational chemistry methods predict Methyl Green’s solvatochromic behavior?
Answer:
Perform time-dependent DFT (TD-DFT) with solvent models (e.g., COSMO-RS) to simulate spectral shifts in polar (water) vs. nonpolar (toluene) solvents. Compare computed excitation energies with experimental λmax. Analyze frontier molecular orbitals (FMOs) to identify charge-transfer transitions. Validate with multivariate regression analysis of solvent polarity parameters (e.g., Kamlet-Taft) .
Basic: What safety protocols are essential when handling Methyl Green in laboratory settings?
Answer:
- Use nitrile gloves and chemical goggles to prevent dermal/ocular exposure.
- Work in a fume hood with ≤1 ppm airborne concentration (NIOSH guidelines).
- Neutralize spills with activated charcoal and dispose via hazardous waste protocols (EPA Category D). Refer to SDS Section 8 for PPE specifications .
Advanced: How can researchers address batch-to-batch variability in Methyl Green’s staining efficacy for histology?
Answer:
Standardize protocols using certified reference materials (e.g., NIST-traceable dyes). Perform batch consistency testing via:
- Microscopy image analysis (e.g., ImageJ quantification of nuclear staining intensity).
- Zeta potential measurements to assess dye-aggregation tendencies.
- Multivariate DOE (Design of Experiments) to optimize staining pH (6.0–7.5) and ionic strength .
Basic: What analytical techniques are suitable for quantifying Methyl Green in complex matrices (e.g., biological fluids)?
Answer:
- Reverse-phase HPLC with C18 columns (acetonitrile:water 70:30, 1 mL/min flow).
- Electrochemical detection (working electrode: glassy carbon, Eapp = +0.6 V vs. Ag/AgCl).
- Solid-phase extraction (SPE) using C8 cartridges for sample cleanup .
Advanced: What mechanistic studies can elucidate Methyl Green’s interactions with nucleic acids?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
